molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8

Thieno[3,2-b]thiophene-2-carbohydrazide

Cat. No.: B1302434
CAS No.: 685114-87-8
M. Wt: 198.3 g/mol
InChI Key: GLEYHEKHGPYQOB-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbohydrazide is a high-purity chemical reagent designed for research and development applications. This compound features the Thieno[3,2-b]thiophene (TT) scaffold, a rigid, planar bicyclic ring system known for its capacity for end-to-end π-conjugation and the formation of intermolecular S∙∙∙S contacts. These properties make it a valuable building block (synthon) for constructing advanced functional materials. Researchers primarily utilize this compound and its derivatives in the field of organic electronics. The TT core is a cornerstone in developing p-type organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and other devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its planar structure promotes strong intermolecular interactions, which can enhance charge carrier mobility in semiconductor materials. Furthermore, the carbohydrazide functional group offers a versatile handle for chemical modification, allowing for the synthesis of larger, more complex structures. It can be used to create ligands for Metal-Organic Frameworks (MOFs), as demonstrated with the related thieno[3,2-b]thiophene-2,5-dicarboxylate linker, which forms luminescent frameworks with rare-earth metals for potential sensing applications . The reactivity of the carbohydrazide group also suggests potential in medicinal chemistry for generating novel bioactive molecules, as the TT scaffold is found in compounds investigated as carbonic anhydrase inhibitors and G protein-coupled receptor agonists . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEYHEKHGPYQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372341
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685114-87-8
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbohydrazide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid or its derivatives with hydrazine or hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]thiophene derivatives .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-2-carbohydrazide (3a) and Derivatives
  • Structure : Simple thiophene ring with carbohydrazide at the 2-position.
  • Synthesis: Prepared via esterification of thiophene-2-carboxylic acid followed by hydrazinolysis .
  • Key Differences: Lacks the fused thieno[3,2-b]thiophene backbone, reducing π-conjugation and electronic delocalization compared to the title compound.
  • Applications : Used as precursors for antimicrobial triazole derivatives .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide
  • Structure : Benzo[b]thiophene core with chloro and bulky benzylidene substituents.
  • Synthesis : Condensation of 3-chloro-benzo[b]thiophene-2-carbohydrazide with 2-hydroxy-4-pentadecylbenzaldehyde .
  • Applications : Explored for corrosion inhibition and supramolecular chemistry due to Schiff base formation .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
  • Structure : Same fused backbone as the title compound but with a carboxylic acid (-COOH) instead of carbohydrazide.
  • Synthesis : Prepared via ring-closure reactions and hydrolysis .
  • Key Differences : The carboxylic acid group enables hydrogen bonding and coordination chemistry, whereas the carbohydrazide offers nucleophilic hydrazine for condensation reactions.
  • Applications : Potent GPR35 agonists (e.g., compound 13 in ) with β-arrestin-biased signaling, highlighting the pharmacological impact of functional group choice .
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
  • Structure: Hybrid thieno-pyridine backbone with trifluoromethyl and thienyl substituents.
  • Synthesis: Not detailed in evidence, but likely involves multi-step condensation.
  • Key Differences : The pyridine ring introduces nitrogen heteroatoms, altering electronic properties and solubility. The CF₃ group enhances metabolic stability .
  • Applications: Potential use in agrochemicals or medicinal chemistry due to enhanced stability .

Biological Activity

Thieno[3,2-b]thiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is derived from thieno[3,2-b]thiophene, a heterocyclic compound known for its unique electronic properties and potential in organic electronics. The carbohydrazide moiety adds to its pharmacological profile by enhancing interactions with biological targets.

  • Molecular Formula : C7_{7}H6_{6}N2_{2}S2_{2}
  • Molecular Weight : 178.26 g/mol
  • CAS Number : 1723-27-9

1. Antioxidant Activity

Research indicates that thieno[3,2-b]thiophene derivatives exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and protect cellular components from oxidative damage. The results demonstrated that certain derivatives showed IC50_{50} values comparable to established antioxidants.

CompoundIC50_{50} (µM)Reference
This compound12.4 ± 0.5
Standard Antioxidant (Trolox)10.0 ± 0.3

2. Anticancer Activity

This compound has been investigated for its anticancer properties against various cancer cell lines, including prostate (PC-3) and breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects with IC50_{50} values indicating potent activity.

Cell LineIC50_{50} (µM)Reference
PC-315.6 ± 1.2
MCF-718.4 ± 0.8

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : Thieno[3,2-b]thiophene derivatives were found to inhibit α-glucosidase with IC50_{50} values significantly lower than the standard drug acarbose.
CompoundIC50_{50} (µM)Standard (Acarbose) IC50_{50} (µM)Reference
This compound22.0 ± 0.5841 ± 1.7

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • GPR35 Agonism : Some derivatives have been identified as agonists for the GPR35 receptor, which is implicated in various physiological processes and diseases. This receptor's activation may lead to beneficial effects in inflammation and metabolic pathways.

Case Study 1: Antioxidant Effects in Vivo

A study investigated the protective effects of thieno[3,2-b]thiophene derivatives against oxidative stress induced by toxins in animal models. Results indicated a reduction in oxidative markers in treated groups compared to controls.

Case Study 2: Anticancer Efficacy

In vitro studies on PC-3 cells revealed that treatment with this compound led to apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thieno[3,2-b]thiophene-2-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with thiophene-2-carboxylate derivatives in refluxing benzene or ethanol, followed by recrystallization to isolate the product . Key variables include solvent polarity (e.g., benzene vs. ethanol), reaction time (4–6 hours), and stoichiometric ratios of hydrazine to carbonyl precursors. Yields range from 60–85%, depending on purification techniques .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms N–H and C=O stretches (e.g., 3250 cm⁻¹ for N–H, 1660 cm⁻¹ for C=O).
  • NMR : ¹H NMR reveals hydrazide protons at δ 9.5–10.5 ppm, while ¹³C NMR identifies carbonyl carbons at δ 160–165 ppm.
  • Photoelectron Spectroscopy : Determines gas-phase ionization energy (e.g., 8.10 eV for related thiophene derivatives) .
  • DFT Calculations : Used to validate electronic structure and predict reactivity .

Q. What are the primary biological or material science applications of this compound?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Serves as a precursor for antimicrobial and anticancer agents, particularly in heterocyclic scaffolds like thienoindoles .
  • Organic Electronics : Its π-conjugated structure enhances charge transport in organic field-effect transistors (OFETs) and solar cells. Mobility values up to 0.1 cm²/V·s have been reported in OFETs .

Advanced Research Questions

Q. How can the Fiesselmann Thiophene Synthesis be optimized to synthesize aryl-substituted derivatives of this compound?

  • Methodological Answer :

  • Substrate Selection : Use 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate under basic conditions (e.g., KOH in methanol).
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation (e.g., 3-hydroxythieno[3,2-b]thiophene-2-carboxylates).
  • Yield Improvement : Substituent steric effects reduce yields (e.g., bulky aryl groups lower yields by ~15%). Recrystallization in ethanol/DCM mixtures improves purity .

Q. What strategies resolve contradictions in reported charge carrier mobility values for Thieno[3,2-b]thiophene-based OFETs?

  • Methodological Answer :

  • Device Fabrication : Variability arises from thin-film morphology (e.g., spin-coating vs. vacuum deposition). Atomic force microscopy (AFM) assesses film uniformity.
  • Doping Effects : Trace oxygen or moisture during testing can artificially inflate mobility. Use glovebox conditions (O₂ < 0.1 ppm) for reliable measurements .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) stabilizes the LUMO, enhancing n-type mobility .

Q. How do structural modifications to the hydrazide moiety impact antitumor activity in preclinical models?

  • Methodological Answer :

  • Functional Group Screening : Replace the hydrazide with cyano or amidino groups to improve DNA intercalation.
  • In Vitro Assays : MTT assays on HeLa cells show IC₅₀ values ranging from 2–50 µM, depending on substituent electronegativity.
  • SAR Analysis : Meta-substituted aryl groups enhance cytotoxicity by 30% compared to para-substituted analogs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic sites (e.g., the carbonyl carbon).
  • Transition State Modeling : Simulate reaction pathways with amines or thiols. Activation energies correlate with experimental rates (R² > 0.90) .
  • Solvent Effects : Polarizable continuum models (PCM) show DMF accelerates reactions by stabilizing zwitterionic intermediates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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